Aqueous Solubility: 5-AIQ HCl Salt vs. Classical Benzamide-Based PARP Inhibitors
5-AIQ, formulated as its hydrochloride salt, achieves aqueous solubility exceeding 1% w/v, whereas classical PARP inhibitors such as DPQ (IC₅₀ 0.30 µM), PND, and GPI-6150 (IC₅₀ 0.06 µM) suffer from poor water-solubility that inherently limits their pharmaceutical utility and in vivo applicability [1]. This solubility advantage is a direct consequence of the 5-amino substituent on the isoquinolin-1-one scaffold, which permits salt formation without abolishing PARP binding affinity [2]. Eleven 3-substituted 5-AIQ analogues all retained >1% w/v solubility as HCl salts, confirming that the core scaffold is intrinsically water-soluble when presented as the hydrochloride [3].
| Evidence Dimension | Aqueous solubility (hydrochloride salt) |
|---|---|
| Target Compound Data | >1% w/v (>10 mg/mL) as HCl salt |
| Comparator Or Baseline | DPQ, PND, GPI-6150: poorly water-soluble (exact values not reported but solubility characterized as a liability) |
| Quantified Difference | Qualitatively superior; >1% w/v enables rapid i.v. bolus administration |
| Conditions | Room temperature aqueous solubility of hydrochloride salts |
Why This Matters
Water-solubility directly determines whether a compound can be formulated for intravenous administration in vivo, which is critical for ischemia-reperfusion models requiring rapid onset; compounds with poor solubility require DMSO or other vehicles that may confound results.
- [1] Woon ECY, Threadgill MD. Poly(ADP-ribose)polymerase Inhibition – Where Now? Curr Med Chem. 2005;12(20):2373-2392. View Source
- [2] Threadgill MD, Berry JM, Ferrer S, Parveen I, Shinkwin AE, Woon ECY. 5-Aminoisoquinolin-1-one and other water-soluble PARP inhibitors. Med Sci Monit. 2003;9(1):71-0. View Source
- [3] Woon EC, Sunderland PT, Paine HA, Lloyd MD, Thompson AS, Threadgill MD. One-pot tandem Hurtley–retro-Claisen–cyclisation reactions in the synthesis of 3-substituted analogues of 5-aminoisoquinolin-1-one (5-AIQ), a water-soluble inhibitor of PARPs. Bioorg Med Chem. 2013;21(17):5218-5227. View Source
